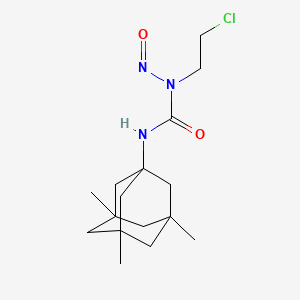
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is a synthetic organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group, a nitroso group, and a 3,5,7-trimethyl-1-adamantyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5,7-trimethyl-1-adamantylamine.
Chlorination: The amine is then reacted with 2-chloroethyl isocyanate under controlled conditions to introduce the 2-chloroethyl group.
Nitrosation: The resulting intermediate is subjected to nitrosation using nitrous acid or a nitrosating agent to form the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
作用机制
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(3,5,7-trimethyl-1-adamantyl)-
- N-(2-Chloroethyl)-N′-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- is unique due to the presence of both a nitroso group and a 3,5,7-trimethyl-1-adamantyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
33021-99-7 |
|---|---|
分子式 |
C16H26ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea |
InChI |
InChI=1S/C16H26ClN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21) |
InChI 键 |
RVKXSUCLMXKRLW-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCCl)N=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















